molecular formula C18H25N3O2S B6054960 N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide

Cat. No.: B6054960
M. Wt: 347.5 g/mol
InChI Key: KZVCPMRELPABDX-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a cycloheptyl group, and a pyridinylsulfanylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the cycloheptyl group. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptanone as a starting material, which is then reacted with the pyrrolidinone intermediate.

    Attachment of the Pyridinylsulfanylacetamide Moiety: This final step involves the reaction of the intermediate with pyridine-4-thiol and acetic anhydride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridinyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide
  • N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide

Uniqueness

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c22-17(13-24-16-7-9-19-10-8-16)20-14-11-18(23)21(12-14)15-5-3-1-2-4-6-15/h7-10,14-15H,1-6,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVCPMRELPABDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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